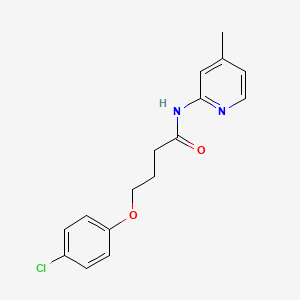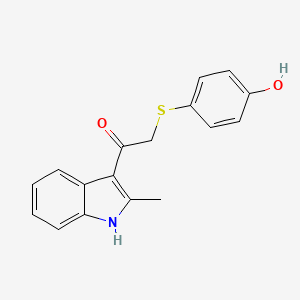
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide, also known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. It was initially developed as a potential treatment for obesity, metabolic disorders, and drug addiction.
Mecanismo De Acción
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, this compound reduces the activity of these pathways, leading to a decrease in food intake and body weight.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the reinforcing effects of opioids and cocaine, suggesting a potential role in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its use in animal models may be limited by its relatively short half-life and poor solubility.
Direcciones Futuras
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide. One area of interest is its potential use in combination with other drugs for the treatment of obesity and drug addiction. Another area of interest is the development of more potent and selective CB1 receptor antagonists. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide involves several steps. First, 4-chlorophenol is reacted with 2-bromomethylpyridine to form 4-(2-pyridyl)phenol. This intermediate is then reacted with 4-methyl-2-pyridinemethanol to form 4-(4-methylpyridin-2-yl)phenol. Finally, this compound is reacted with butanoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been investigated as a potential treatment for drug addiction, particularly for opioid and cocaine dependence.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-12-8-9-18-15(11-12)19-16(20)3-2-10-21-14-6-4-13(17)5-7-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBBNCSGARFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)
![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)
![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)


![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)
![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)